molecular formula C17H12O3 B11856240 2-(Benzyloxy)naphthalene-1,4-dione CAS No. 55700-01-1

2-(Benzyloxy)naphthalene-1,4-dione

Cat. No.: B11856240
CAS No.: 55700-01-1
M. Wt: 264.27 g/mol
InChI Key: WKPLBYROQOFCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)naphthalene-1,4-dione (CAS: 613-62-7; Molecular Formula: C17H12O3) is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry and anticancer research. This compound features a 1,4-naphthoquinone core, a structure known for its diverse biological activities and presence in several frontline chemotherapy agents . Naphthoquinone derivatives are extensively investigated for their potential to selectively target cancer cells, with some analogues demonstrating a superior cytotoxicity profile against cancer cells compared to non-cancerous cells . The primary research value of this chemical class lies in its ability to modulate key cellular processes. Studies on closely related naphthoquinone derivatives have shown potent pro-apoptotic effects in cancer cells, particularly those driven by Ras mutations, which are prevalent in approximately 30% of human cancers . The mechanism of action often involves the induction of intracellular reactive oxygen species (ROS) accumulation, leading to oxidative stress, damage to mitochondrial function, and subsequent activation of apoptosis pathways . Furthermore, certain derivatives have been reported to downregulate the expression of oncogenic proteins like H-Ras and inhibit downstream signaling pathways such as Protein Kinase B and extracellular signal-related kinase, highlighting their potential as targeted therapeutic agents . This reagent is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this product with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55700-01-1

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-phenylmethoxynaphthalene-1,4-dione

InChI

InChI=1S/C17H12O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2

InChI Key

WKPLBYROQOFCMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Benzyloxy Naphthalene 1,4 Dione

Established Synthetic Routes to 2-(Benzyloxy)naphthalene-1,4-dione

The synthesis of this compound, a prominent member of the 1,4-naphthoquinone (B94277) family, is most commonly achieved through the O-alkylation of 2-hydroxynaphthalene-1,4-dione, a naturally occurring compound also known as lawsone.

O-Alkylation Procedures Utilizing 2-Hydroxynaphthalene-1,4-dione (Lawsone) as a Precursor

The primary method for synthesizing this compound involves the reaction of lawsone with a benzylating agent, typically benzyl (B1604629) bromide or benzyl chloride. This reaction is an O-alkylation, where the hydrogen of the hydroxyl group on lawsone is replaced by a benzyl group. The process is generally carried out in the presence of a base, which deprotonates the hydroxyl group of lawsone, forming a more nucleophilic phenoxide ion that readily attacks the benzyl halide.

Common bases used in this reaction include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). google.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently employed. researchgate.net The reaction is typically conducted at room temperature or with gentle heating to facilitate the reaction. google.comresearchgate.net

A specific example of this synthesis involves reacting lawsone with benzyl chloride in the presence of potassium carbonate at elevated temperatures (110-120 °C) to yield this compound. google.com Another approach describes the use of methyl iodide and potassium carbonate in DMF at room temperature for a similar transformation, though this is for a different alkylation. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of the O-alkylation of lawsone to produce this compound can be influenced by several factors, including the choice of base, solvent, and reaction conditions. While specific yield data for the benzylation of lawsone is not extensively detailed in the provided results, general trends for similar reactions can be inferred.

For instance, the Williamson ether synthesis, which is the underlying reaction type, can have variable yields. Traditional methods are sometimes associated with harsh conditions and lower yields. google.com However, modifications such as phase-transfer catalysis have been reported to improve yields to around 80%, although this may introduce more complex workup procedures and higher costs due to the catalyst. google.com

One-pot synthetic methods for derivatives of 2-hydroxynaphthalene-1,4-dione have been developed, offering reasonable to excellent yields. nih.gov These methods often involve nucleophilic substitution reactions and highlight the importance of reaction conditions, such as the choice of base (e.g., Cs₂CO₃, CsOH, or KF/Al₂O₃) and the use of a dry atmosphere to drive the reaction to completion. nih.gov A one-step process for synthesizing lawsone itself from 1-naphthol (B170400) using urea (B33335) hydrogen peroxide as a catalyst has been reported to achieve a high yield of 82%. nih.gov

Table 1: Comparison of Synthetic Conditions for Lawsone Alkylation and Related Reactions

PrecursorReagentBaseSolventConditionsYield
2-Hydroxynaphthalene-1,4-dioneBenzyl ChloridePotassium CarbonateNot Specified110-120 °C, 3-5 hoursNot specified
2-Bromo-1,4-naphthoquinoneVarious PhenolatesCs₂CO₃, CsOH, or KF/Al₂O₃TolueneNitrogen atmosphereLow to excellent
1-NaphtholUrea Hydrogen Peroxidet-BuOKAlcoholRoom Temperature82% (for Lawsone)

Derivatization Strategies and Analogue Synthesis of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues through modifications on the naphthalene (B1677914) ring, functionalization of the benzyloxy moiety, and the addition of heterocyclic systems.

Substituent Modifications on the Naphthalene Ring System

The naphthalene ring of this compound can be functionalized to explore the impact of different substituents on the molecule's properties. The position of substituents on the naphthalene ring can significantly influence the molecule's conformation and crystal packing. rsc.org

Common modifications include the introduction of halogen atoms, such as chlorine or bromine, or methyl groups at the C3 position of the naphthoquinone ring. nih.gov For example, reacting 2,3-dichloronaphthoquinone with various amines leads to the substitution of one of the chlorine atoms, demonstrating a route to introduce nitrogen-containing substituents. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can have a pronounced effect on the biological activity of the resulting compounds. nih.gov For instance, the presence of an electron-withdrawing group like a halogen at the C3 position has been suggested to promote cytotoxicity in certain cancer cell lines. nih.gov

Functionalization of the Benzyloxy Moiety

The benzyloxy group of this compound offers another site for structural diversification. Modifications can be made to the phenyl ring of the benzyl group. For instance, the introduction of substituents on the phenyl ring can be achieved by using substituted benzyl halides in the initial O-alkylation of lawsone. researchgate.net

Furthermore, the ether linkage itself can be the target of chemical transformation, although this is less common. Benzyl ethers are generally stable protecting groups but can be cleaved under specific conditions, which could be a step in a more complex synthetic sequence. researchgate.net The synthesis of derivatives with different ether linkages, such as those derived from substituted phenoxyacetic acids, has been reported for related menadione (B1676200) (2-methyl-1,4-naphthoquinone) systems, suggesting that similar strategies could be applied to the this compound core. nih.gov

Exploration of Heterocyclic Annulation and Linkers

The fusion of heterocyclic rings to the this compound framework represents a significant strategy for creating novel and structurally complex analogues. This can be achieved through various multi-component reactions.

For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) is a key starting material for the synthesis of various fused heterocyclic systems, including pyran, imidazole (B134444), and chromene derivatives. thieme-connect.denih.gov Three-component reactions involving lawsone, an aldehyde, and an amine or an active methylene (B1212753) compound are commonly employed to construct these heterocyclic rings. thieme-connect.deresearchgate.net For instance, the reaction of lawsone with an aromatic aldehyde and malononitrile (B47326) can yield benzo[g]chromene derivatives. thieme-connect.de

Another approach involves the synthesis of imidazole-fused naphthoquinones. nih.gov This can be achieved by first introducing an amino group onto the naphthoquinone ring, followed by reaction with a suitable precursor to form the imidazole ring. nih.gov These synthetic strategies significantly expand the chemical space accessible from the this compound core, allowing for the creation of diverse libraries of compounds for various applications.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The primary route for the synthesis of this compound involves the O-alkylation of 2-hydroxy-1,4-naphthoquinone, commonly known as lawsone. This reaction, a variant of the Williamson ether synthesis, is influenced by several factors including the choice of base, solvent, catalyst, and temperature. byjus.commasterorganicchemistry.com A significant challenge in this synthesis is the potential for competing C-alkylation, which arises from the tautomeric nature of lawsone in basic conditions, leading to the formation of undesired byproducts. acs.org

The selection of an appropriate solvent is critical in the synthesis of 2-alkoxy-1,4-naphthoquinone derivatives. Research on the direct O-alkylation of lawsone has demonstrated that the solvent system significantly impacts the reaction's efficiency. A study on the acid-catalyzed etherification of lawsone with alcohols provides insight into the effect of various solvents on the product yield. acs.org While this study focused on alkylation with simple alcohols, the principles can be extrapolated to the benzylation reaction. Acetonitrile (B52724) has been identified as a highly effective solvent for promoting the desired O-alkylation. acs.org

SolventYield (%)
Acetonitrile86
Toluene55
Dichloromethane (DCM)48
Tetrahydrofuran (THF)32

Data adapted from a study on the direct O-alkylation of lawsone, demonstrating the superior performance of acetonitrile in facilitating the reaction. acs.org

The higher yield observed in acetonitrile can be attributed to its polar aprotic nature, which can effectively solvate the reacting species without interfering with the reaction mechanism.

To circumvent the issue of C-alkylation and improve reaction conditions, various catalyst systems have been explored.

Traditional Base-Catalyzed Synthesis: The conventional Williamson ether synthesis employs a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the hydroxyl group of lawsone, forming a nucleophilic alkoxide. byjus.com This is followed by the addition of benzyl halide. However, this approach often leads to a mixture of O- and C-alkylated products. acs.org The reaction is typically carried out at temperatures ranging from 50-100 °C in solvents like acetonitrile or dimethylformamide. byjus.com

Acid-Catalyzed Synthesis: An alternative approach involves the use of an acid catalyst. A notable development is the use of sulfonic acid-functionalized chitosan (B1678972) (CS–SO3H) as a biodegradable and reusable heterogeneous organocatalyst. acs.org This catalyst facilitates the direct O-alkylation of lawsone with alcohols under reflux conditions in acetonitrile. acs.org This method offers the significant advantage of proceeding without the need for a stoichiometric amount of base, thereby minimizing the formation of C-alkylated byproducts. acs.org A comparative study showed that while p-toluenesulfonic acid (p-TSA) could also catalyze the reaction, the yield was considerably lower than that achieved with the chitosan-based catalyst. acs.org

Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis presents an environmentally friendly and economically viable option. mdma.ch This technique is particularly useful for reactions involving reactants in immiscible phases, such as the aqueous solution of a base and an organic solution of the reactants. biomedres.usprinceton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase where it can react with the benzyl halide. mdma.chprinceton.edu This method can enhance reaction rates, improve yields, and allow for the use of less expensive bases like sodium hydroxide under milder conditions. phasetransfer.com

Silver Oxide-Mediated Synthesis: A milder variation of the Williamson synthesis utilizes silver oxide (Ag₂O). libretexts.org This method avoids the need for a strong base and the pre-formation of an alkoxide. It has been found to be particularly effective for the etherification of complex and sensitive molecules. libretexts.org The reaction with benzyl halide would likely proceed under gentler conditions, potentially increasing the selectivity for O-benzylation.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyloxy Naphthalene 1,4 Dione

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Analysis of Molecular Geometry and Conformational Preferences

Direct crystallographic data for 2-(benzyloxy)naphthalene-1,4-dione is not extensively available in the surveyed literature. However, its molecular geometry can be inferred from computational models and structural data of closely related analogues. The core of the molecule is the 1,4-naphthoquinone (B94277) system, which is known to be essentially planar.

Studies on similar compounds, such as 2-methoxynaphthalene-1,4-dione, have shown that the two six-membered rings of the naphthalene-1,4-dione unit are coplanar, with the atoms of the methoxy (B1213986) substituent also lying close to this plane. nih.gov For instance, in 2-methoxynaphthalene-1,4-dione, the maximum deviation from the plane for the core unit is merely 0.009 Å. nih.gov Similarly, the crystal structure of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione confirms that the naphthoquinone ring system is essentially planar.

Based on these analogues, the predicted geometry for this compound features a planar naphthoquinone scaffold with the benzyloxy group likely adopting a twisted, non-planar orientation relative to the core.

Table 1: Geometric Data of this compound Analogues

CompoundKey Geometric FeatureValue
2-Methoxynaphthalene-1,4-dione Planarity of Naphthalene (B1677914) RingsMaximum deviation of 0.009 Å nih.gov
Benzyl (B1604629) 2-Naphthyl Ether Dihedral Angle (Naphthyl-Phenyl)48.71 (12)° nih.gov
2-Anilino-1,4-naphthoquinone Dihedral Angle (Naphthyl-Phenyl)4.44 (5)° researchgate.net

Characterization of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing and stability of this compound are governed by a network of non-covalent interactions. While the molecule lacks strong hydrogen bond donors like hydroxyl groups, it can participate in several other significant interactions.

Intermolecular Interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygens of the quinone ring and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors. Weak hydrogen bonds can form with C-H groups from neighboring molecules, influencing the crystal packing.

π-π Stacking: The planar, aromatic naphthoquinone core and the phenyl ring of the benzyloxy group are susceptible to π-π stacking interactions. These interactions are a common feature in the crystal structures of many 1,4-naphthoquinone derivatives and are crucial for stabilizing the crystal lattice. mdpi.com

C-H···π Interactions: Analysis of the related structure of benzyl 2-naphthyl ether reveals that its crystal packing is dominated by intermolecular C-H···π interactions, where hydrogen atoms from one molecule interact with the π-electron clouds of the aromatic rings of adjacent molecules, leading to a herringbone arrangement. nih.gov Similar interactions are expected in the crystal structure of this compound.

Intramolecular Interactions: There are no significant intramolecular hydrogen bonds within this compound due to the absence of suitable donor-acceptor pairs in close proximity. The conformation is primarily dictated by steric and electronic effects. Computational studies on related substituted naphthoquinones show that interactions like π-π stacking and π-alkyl interactions play a role in stabilizing the preferred conformations. mdpi.com

The combination of these non-covalent forces dictates the supramolecular assembly and polymorphism of the compound in the solid state. chemrxiv.org

Electrochemical Characterization and Redox Properties

The electrochemical behavior of 1,4-naphthoquinones is a key aspect of their chemical reactivity and biological activity. mdpi.com The redox properties of this compound are centered on the quinone moiety, which can undergo reversible reduction.

The typical electrochemical reduction of a 1,4-naphthoquinone in a non-aqueous solvent involves two successive one-electron transfer steps. rdmodernresearch.com

The first reduction step forms a stable semiquinone anion radical (Q•⁻).

The second step, occurring at a more negative potential, generates the dianion (Q²⁻).

The general mechanism is as follows: Q + e⁻ ⇌ Q•⁻ (E'₁) Q•⁻ + e⁻ ⇌ Q²⁻ (E'₂)

The redox potentials (E'₁ and E'₂) are highly sensitive to the nature of the substituents on the naphthoquinone ring. nih.gov The benzyloxy group (-OCH₂Ph) at the C2 position is an electron-donating group. Electron-donating substituents increase the electron density on the quinone ring system, which generally makes the reduction more difficult. Consequently, the reduction potentials for this compound are expected to be more negative than those of the unsubstituted 1,4-naphthoquinone.

Cyclic voltammetry studies on analogous 2-alkoxy-1,4-naphthoquinones confirm this trend. For example, 2-methoxy-1,4-naphthoquinone (B1202248) undergoes a one-electron reduction to give a semiquinone radical. rdmodernresearch.com Studies on other derivatives show that the presence of an alkoxy group leads to a small anodic shift (making the potential more negative) of the reduction waves compared to the parent quinone. researchgate.netnih.gov

Table 2: Redox Potentials of Related 1,4-Naphthoquinone Derivatives (Note: Potentials are highly dependent on solvent and experimental conditions. This table provides a qualitative comparison.)

CompoundFirst Reduction Potential (E'₁) (V)Second Reduction Potential (E'₂) (V)Solvent
1,4-Naphthoquinone -1.204-Dichloromethane rdmodernresearch.com
2-Methoxy-1,4-naphthoquinone -1.316-Dichloromethane rdmodernresearch.com
2-Hydroxy-1,4-naphthoquinone (B1674593) -0.361-1.259Methanol rdmodernresearch.com

The data illustrates that electron-donating groups like methoxy make the reduction potential more negative compared to the unsubstituted parent compound. The benzyloxy group is expected to have a similar electronic effect, modulating the redox properties of the naphthoquinone core, which is a critical factor for its chemical reactivity. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2-(benzyloxy)naphthalene-1,4-dione. DFT methods provide a robust framework for analyzing the electronic and geometric features of the molecule with high accuracy.

The electronic behavior of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals are key determinants of a molecule's reactivity and electronic properties. wikipedia.org In the case of this compound, the naphthalene-1,4-dione core constitutes a large π-conjugated system that significantly influences electron delocalization. researchgate.net

DFT calculations are employed to compute the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap. This energy gap is a critical parameter for assessing molecular stability and reactivity. For instance, in a study on a related compound containing both benzyloxy and naphthalene (B1677914) moieties, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO-LUMO energy gap to be 3.17 eV. nih.gov Similar calculations for this compound would elucidate its electronic characteristics and potential for participating in chemical reactions, where electrons are typically transferred from the HOMO to the LUMO. youtube.com

Table 1: Representative Data from DFT-Based Electronic Structure Analysis

Parameter Description Typical Calculated Value (Example)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -3.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ELUMO - EHOMO) 3.5 eV

Note: The values presented are illustrative for a naphthoquinone-type structure and would require specific DFT calculation for this compound.

Theoretical calculations are essential for predicting the three-dimensional structure and conformational flexibility of this compound. DFT optimization studies can identify the most stable (lowest energy) conformation of the molecule. researchgate.net

Key structural features include the planarity of the naphthoquinone ring system and the rotational freedom around the ether linkage of the benzyloxy group. nih.gov Crystal structure analyses of related compounds, such as 1-(benzyloxy)naphthalene, reveal significant dihedral angles between the naphthalene and phenyl rings, indicating a twisted conformation. researchgate.netnih.gov For 2-benzylamino-1,4-naphthalenedione, a similar compound, conformational analysis using DFT located two stable conformers with a relatively small energy difference (0.87 kcal/mol) and a low energy barrier for interconversion (1.4 kcal/mol), suggesting conformational flexibility at room temperature. researchgate.net Such studies on this compound would map its conformational landscape, identifying key torsion angles and the relative energies of different spatial arrangements.

Table 2: Key Geometric Parameters Predicted by Computational Methods

Parameter Description Predicted Value Range (Analog-based)
Naphthoquinone Ring Deviation from planarity Essentially planar nih.gov
C-O-C Bond Angle Angle of the ether linkage ~117° nih.gov
Dihedral Angle Torsion angle between the naphthalene and phenyl rings 80 - 90° nih.gov

Note: Values are based on structurally similar compounds and serve as expected ranges.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Docking simulations place this compound into the active site of a target protein to determine the most stable binding pose. These simulations identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and steric complementarity with specific amino acid residues in the binding pocket. researchgate.net For example, docking studies on other naphthoquinone derivatives have identified key interactions with residues like Phe, Asp, Glu, and Cys within the target's active site. researchgate.net By analyzing the binding mode of this compound, researchers can pinpoint the functional groups responsible for its affinity and selectivity towards a particular biological target.

Table 3: Illustrative Data from Molecular Docking Simulation

Interaction Type Potential Interacting Residues Ligand Functional Group Involved
Hydrogen Bonding Asp, Glu, Lys Carbonyl oxygens
Hydrophobic/π-π Stacking Phe, Tyr, Trp Naphthalene and phenyl rings
Steric Interactions Various Entire molecule

Note: This table represents typical interactions for a naphthoquinone ligand in a protein binding site.

The results of molecular docking are often quantified using a scoring function, which estimates the binding affinity between the ligand and the target protein. nih.gov Common metrics include the glide score or Moldock score, where a more negative value typically indicates a stronger and more favorable binding interaction. researchgate.netnih.gov Docking studies on a related benzyloxy-containing compound against a SARS-CoV-2 protein yielded a binding affinity of -9.5 kcal mol−1, suggesting a strong interaction. nih.gov By comparing the docking scores and binding modes of a series of compounds, researchers can rationalize their observed biological activities. This molecular-level insight helps explain why certain structural modifications enhance or diminish a compound's potency, providing a clear basis for structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a group of compounds and their biological activities. sysrevpharm.org QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds.

For a series of analogues based on the this compound scaffold, a QSAR model can be developed. researchgate.net This process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as lipophilicity (e.g., ClogP), electronic character (e.g., LUMO energy), and steric properties (e.g., molecular weight). atlantis-press.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the measured biological activity (e.g., IC50). brieflands.comresearchgate.net Studies on other naphthoquinone derivatives have successfully used QSAR to create predictive models of their anticancer or antimicrobial activities. researchgate.netresearchgate.net For instance, a QSAR study on related inhibitors found that lipophilic and electronic properties were key determinants of activity. atlantis-press.com Such a model for this compound derivatives would guide the synthesis of new analogues with potentially improved potency. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptor Property Quantified
Electronic ELUMO, EHOMO Electron-accepting/donating ability
Lipophilic ClogP Hydrophobicity/lipophilicity
Steric/Topological Molecular Weight (MW) Size and shape of the molecule

| Thermodynamic | Molar Refractivity (CMR) | Molar volume and polarizability |

Pharmacophore Modeling and Ligand-Based Drug Design

The naphthalene ring is a common scaffold in biologically active compounds and is often used in drug design to enhance chemical and metabolic stability while maintaining pharmacological activity. nih.gov The 1,4-naphthoquinone (B94277) structure, in particular, is a recognized pharmacophore present in numerous compounds with therapeutic potential, including several frontline chemotherapy agents. nih.govnih.gov

In the context of ligand-based drug design, the strategy often involves creating a library of analogues based on a promising scaffold to improve potency and specificity. nih.gov While specific pharmacophore models derived directly from this compound are not extensively detailed in publicly available literature, the general principles apply. The core naphthoquinone moiety serves as a key feature. For instance, in related series of naphthoquinones, modifications at the C2 and C3 positions of the ring are explored to understand the structure-activity relationship (SAR). nih.gov Studies on other naphthalene-based inhibitors have shown them to be potent and competitive, binding within the active sites of enzymes like SARS-CoV PLpro. nih.gov

The design of novel therapeutics often involves linking scaffolds like naphthalene to other moieties to create hybrid molecules with improved pharmacological profiles. nih.govnih.gov For example, the introduction of different aromatic rings or other functional groups can significantly influence anticancer activity. nih.gov This approach, central to ligand-based design, would utilize the this compound structure as a starting point for generating new derivatives with potentially enhanced biological activity. The bioactivity scores of such designed ligands against targets like G-protein-coupled receptors (GPCRs), protease inhibitors, and other enzyme inhibitors can be predicted computationally to guide synthesis and testing. nih.gov

Predicted Cheminformatics Properties for Lead Optimization (e.g., Computational ADME)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery to assess the drug-likeness of a compound. nih.gov Computational tools provide predictions for these properties, helping to identify candidates with favorable pharmacokinetic profiles before advancing to preclinical research. nih.gov

For this compound, key cheminformatics properties have been computed and are available through public databases such as PubChem. nih.gov These properties provide insights into the molecule's potential behavior in a biological system and are essential for lead optimization.

Predicted Physicochemical and ADME-related Properties:

Below is an interactive table summarizing the computationally predicted properties for this compound. nih.gov

PropertyPredicted ValueSource
Molecular Formula C₁₇H₁₂O₃PubChem
Molecular Weight 264.27 g/mol PubChem
XLogP3 2.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 264.078644241 DaPubChem
Topological Polar Surface Area 43.4 ŲPubChem
Heavy Atom Count 20PubChem
Formal Charge 0PubChem
Complexity 418PubChem

These predicted values are instrumental in the lead optimization process. For example, the XLogP3 value of 2.8 suggests moderate lipophilicity, which is often correlated with good absorption and membrane permeability. The number of hydrogen bond donors and acceptors, along with the topological polar surface area (TPSA), are crucial for predicting oral bioavailability and cell permeability. A molecule with a TPSA of less than 140 Ų is generally predicted to have good cell permeability. With a TPSA of 43.4 Ų, this compound meets this criterion. These computational predictions suggest that the compound possesses a promising foundation for further development as a drug candidate. nih.gov

Biological Activity and Mechanistic Studies in Vitro

Anticancer and Antiproliferative Activity

The anticancer potential of 2-(benzyloxy)naphthalene-1,4-dione and its analogs has been a subject of significant scientific inquiry. These compounds have been shown to exhibit cytotoxic and antiproliferative properties against a variety of human cancer cell lines. nih.govsemanticscholar.org The core 1,4-naphthoquinone (B94277) structure is a key pharmacophore found in both naturally occurring and synthetic compounds with established anticancer effects. nih.govnih.gov

Efficacy Against Specific Human Cancer Cell Lines

Derivatives of the 1,4-naphthoquinone scaffold, closely related to this compound, have demonstrated notable efficacy against a range of human cancer cell lines. Research has highlighted the cytotoxic effects of these compounds, with their potency often being influenced by the nature of the substituents on the naphthoquinone ring. nih.govrsc.org

Interactive Table: Efficacy of Naphthoquinone Derivatives Against Human Cancer Cell Lines

Compound/Derivative Cancer Cell Line Observed Effect Reference
Naphthoquinone Analogues HEC1A (Endometrial Adenocarcinoma) Cytotoxicity with IC50 values around 1-10 µM nih.govrsc.org
2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) Gastric Cancer Cells (e.g., AGS) Significant decrease in cell viability nih.gov
2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) Gastric Cancer Cells (e.g., AGS) Significant decrease in cell viability nih.gov
1,4-Naphthoquinone/4-quinolone hybrids MCF-7 (Breast Adenocarcinoma) Potency comparable to doxorubicin nih.gov
1,4-Naphthoquinone/4-quinolone hybrids MDA-MB-231 (Breast Adenocarcinoma) Higher potency than 1,4-naphthoquinone nih.gov
2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) MDA-MB-231 (Breast Adenocarcinoma) Antigrowth and cytotoxic impact researchgate.net
Menadione (B1676200) (a 1,4-naphthoquinone) A549 (Lung Carcinoma), MCF-7, MDA-MB-231 Decreased cell viability nih.gov

While direct data for this compound on all the listed cell lines (FaDu, A549, HCT116, PC9, SGC-7901, MOLT-3, MDA-MB-231, MCF-7) is not extensively available in the provided search results, the consistent anticancer activity of its structural analogs across various cancer types, including breast and gastric cancers, underscores the therapeutic potential of this class of compounds. nih.govnih.govnih.gov

Modulation of Cell Cycle Progression

Certain derivatives of 1,4-naphthoquinone have been found to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for inhibiting their proliferation. For instance, studies on naphtho[1,2-b]furan-4,5-dione (B1211137), a related compound, revealed its ability to induce S-phase arrest in MDA-MB-231 breast cancer cells. nih.gov This arrest was linked to a significant reduction in the expression of key cell cycle proteins, including cyclin A, cyclin B, and cyclin-dependent kinase 2 (Cdk2). nih.gov Similarly, other 1,4-naphthoquinone derivatives have been shown to cause G2/M phase cell cycle arrest in gastric cancer cells. nih.govresearchgate.net This effect was associated with an increase in the expression of the cell cycle inhibitor p27 and a decrease in the levels of p-Akt, CDK1/2, and cyclin B1. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

A significant body of evidence points to the ability of this compound and related compounds to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

The induction of apoptosis by naphthoquinone derivatives is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Activated caspases, such as caspase-3 and -7, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov One of the key substrates of executioner caspases is poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP by caspases is considered a hallmark of apoptosis, as it inactivates the enzyme, preventing it from carrying out its DNA repair functions and conserving cellular energy (ATP) required for the apoptotic process. nih.gov Studies on related compounds have demonstrated that their apoptotic effects are characterized by the activation of caspases and subsequent PARP cleavage. nih.gov

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, with the Bcl-2 family playing a central role. nih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. Research on naphtho[1,2-b]furan-4,5-dione has shown that it can induce apoptosis in MDA-MB-231 cells by up-regulating the pro-apoptotic protein Bad and down-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the balance of apoptotic regulators leads to the loss of mitochondrial membrane potential, cytochrome c release, and the subsequent activation of the caspase cascade. nih.gov The overexpression of Bcl-2 has been linked to resistance to chemotherapy, making compounds that can down-regulate its expression particularly valuable. nih.gov

Interference with Cellular Signaling Pathways

The anticancer activity of this compound and its analogs is also attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

One key target is the Ras-mediated signaling pathway. A derivative, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), has been shown to downregulate H-Ras protein expression and inhibit its downstream signaling pathways, including the phosphorylation of protein kinase B (Akt), extracellular signal-related kinase (ERK), and glycogen (B147801) synthase kinase (GSK). nih.govnih.gov

Furthermore, studies on other related naphthoquinone derivatives have highlighted their impact on mitogen-activated protein kinase (MAPK) signaling pathways. For instance, naphtho[1,2-b]furan-4,5-dione activates the c-Jun N-terminal kinase (JNK) and ERK signaling pathways in MDA-MB-231 cells, and inhibitors of these pathways were able to suppress the compound's apoptotic and cell cycle arrest effects. nih.gov In other contexts, Src-mediated signaling pathways, which are involved in cell migration and invasion, have also been identified as targets. researchgate.net The inhibition of Src kinase activity and the subsequent reduction in the phosphorylation of downstream proteins like FAK, p130(Cas), and paxillin (B1203293) have been observed. researchgate.net

PI3K/AKT/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a common feature in many cancers, making it a significant target for therapeutic intervention. While direct studies on the effect of this compound on this pathway are not extensively detailed in the available literature, the broader class of naphthoquinones has been shown to interact with this cascade.

Targeting the PI3K pathway has had limited success in cancer therapy due to the induction of complex feedback loops. nih.gov Effective inhibition of tumor growth often requires the simultaneous targeting of PI3K, AKT, and mTORC1 to control these feedback mechanisms. nih.gov For instance, dephosphorylation of the translational regulator 4E-BP1, a downstream target of mTORC1, necessitates combined inhibition of PI3K and mTORC1. nih.gov Furthermore, long-term PI3K inhibition can lead to the re-phosphorylation of AKT through a PDK1-dependent mechanism, a process that can be countered by combining PI3K/mTOR inhibitors with AKT or PDK1 inhibitors. nih.gov

EGFR Pathway Involvement

The epidermal growth factor receptor (EGFR) is another key player in cell signaling, and its overactivation is linked to the development and progression of various cancers. nih.govnih.gov Naphthoquinone derivatives have been identified as potential inhibitors of the EGFR signaling pathway. nih.gov For example, naphtho[1,2-b]furan-4,5-dione (NFD), a compound structurally related to the naphthoquinone core, has been shown to suppress the EGF-induced migration and invasion of breast cancer cells. nih.gov This inhibition is achieved by blocking the phosphorylation of EGFR and subsequent downstream signaling through the PI3K/Akt pathway. nih.gov This suggests that the anticancer effects of certain naphthoquinones may be mediated, at least in part, through the modulation of the EGFR pathway.

Disruption of Cancer-Specific Metabolic Pathways (e.g., Warburg Effect, Glucose Metabolism)

Cancer cells often exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glucose uptake and lactate (B86563) production, even in the presence of oxygen. nih.govnih.govyoutube.com This metabolic reprogramming is thought to provide cancer cells with the necessary building blocks for rapid proliferation. youtube.com The disruption of these cancer-specific metabolic pathways represents a promising strategy for anticancer therapy. The high glucose consumption by cancer cells is a well-documented phenomenon. youtube.com While specific studies detailing the direct impact of this compound on the Warburg effect are limited, the general class of quinones is known to interfere with cellular metabolic processes.

Reactive Oxygen Species (ROS) Generation Profiles and Their Role in Activity

Naphthoquinones are known to exert their biological effects, including anticancer activity, through the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can induce oxidative stress, leading to cellular damage and apoptosis. nih.gov The enzymatic oxidation of related polycyclic aromatic hydrocarbon trans-dihydrodiols can lead to the production of superoxide (B77818) anions and hydrogen peroxide. nih.gov This process is thought to involve the autoxidation of catechol intermediates to their corresponding o-quinones. nih.gov The generation of ROS by naphthoquinone derivatives has been shown to induce apoptosis in liver cancer cells through the modulation of MAPK and STAT3 signaling pathways. nih.gov

Targeting of Cellular Defense Mechanisms (e.g., Keap1)

The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative and chemical stress. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. nih.gov Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. nih.gov In the presence of stressors, this interaction is disrupted, allowing Nrf2 to activate the expression of antioxidant and detoxification enzymes. nih.gov Targeting the Keap1-Nrf2 interaction is an attractive therapeutic strategy for diseases associated with oxidative stress. nih.gov While direct evidence for this compound is not available, the broader class of compounds is being investigated for its potential to modulate this pathway.

Antimicrobial and Antibacterial Activity

Naphthoquinone derivatives have demonstrated significant antimicrobial properties against a range of pathogens. nih.govnih.gov

Efficacy Against Specific Bacterial Strains

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives against Various Bacterial Strains

Bacterial StrainActivity of Naphthoquinone DerivativesSource
Streptococcus mutansA derivative, 2-(prop-2-ynyloxy)naphthalene-1,4-dione, showed potent antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. ukm.my This is comparable to the activity of chlorhexidine. ukm.my This bacterium is a primary causative agent of dental caries. koreascience.krmdpi.com ukm.mykoreascience.krmdpi.com
Actinomyces naeslundii2-(prop-2-ynyloxy)naphthalene-1,4-dione was effective against this strain with a MIC of 3.125 µg/mL. ukm.my Actinomyces species are part of the normal oral flora but can be opportunistic pathogens. nih.gov ukm.mynih.gov
Lacticaseibacillus caseiNaphthoquinone derivatives generally showed low antibacterial activity against this species. ukm.my Some strains of L. casei are used as probiotics. nih.govnih.govbiotech-asia.org ukm.mynih.govnih.govbiotech-asia.org
Staphylococcus aureusMany 1,4-naphthoquinone derivatives exhibit strong antibacterial properties against S. aureus, a versatile pathogen causing a wide range of infections. nih.govnih.govresearchgate.netmdpi.com nih.govnih.govresearchgate.netmdpi.com
Bacillus subtilisCertain 1,4-naphthoquinone derivatives have shown good antibacterial activity against B. subtilis, with some compounds exhibiting a MIC of 2.1 μg/mL. nih.gov nih.gov

No Specific Research Found for this compound in Requested Biological Activities

Following a comprehensive review of available scientific literature, no specific studies detailing the in vitro biological activities of this compound concerning the inhibition of bacterial biofilm formation, antiglycolytic effects on bacterial metabolism, or the inhibition of the DNA topoisomerase-II enzyme were identified.

While the broader class of 1,4-naphthoquinones, to which this compound belongs, is known for a wide range of biological activities including antimicrobial and anticancer properties, specific experimental data for this particular derivative in the requested contexts is not present in the accessible scientific literature. The general mechanisms for some naphthoquinones involve the generation of reactive oxygen species, interaction with cellular membranes, and interference with enzymes like topoisomerases.

It is important to note that the absence of published research does not definitively mean that this compound lacks these biological activities. It signifies that, to date, studies focusing on its potential to inhibit bacterial biofilms, its impact on bacterial glycolysis, or its ability to inhibit DNA topoisomerase-II have not been published or are not indexed in the searched scientific databases. Therefore, the creation of an article with detailed research findings and data tables on these specific topics for this compound is not possible at this time.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological activity of 2-alkoxy and 2-aryloxy-1,4-naphthoquinone derivatives is intricately linked to the specific substituents on the naphthoquinone ring. The position and electronic properties of these groups can dictate the compound's potency and even its mechanism of action.

Research on various substituted 1,4-naphthoquinones demonstrates that the introduction of a hydroxyl group can significantly alter toxicity and anticancer effects. For instance, the toxicity of hydroxy-1,4-naphthoquinones to rat hepatocytes was found to be highly dependent on the position of the hydroxyl group, with the following order of decreasing toxicity: 5,8-dihydroxy > 5-hydroxy > 1,4-naphthoquinone (B94277) > 2-hydroxy. This highlights that substitution at the 2-position, as in lawsone (2-hydroxy-1,4-naphthoquinone), results in lower toxicity compared to substitutions on the benzene (B151609) ring of the naphthoquinone system. The underlying mechanism also shifts, with 5,8-dihydroxy-1,4-naphthoquinone's toxicity being linked to free radical formation, while that of 1,4-naphthoquinone and 5-hydroxy-1,4-naphthoquinone also involves an electrophilic addition component.

In the context of 2-alkoxy derivatives, the length and nature of the alkoxy chain are crucial. Studies on a series of 2-alkoxy-1,4-naphthoquinones revealed that compounds like 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone exhibited potent inhibitory effects on neutrophil superoxide (B77818) anion formation, indicating significant anti-inflammatory potential. Furthermore, a study on the cytotoxicity of 2-O-alkylated lawsone derivatives showed that 2-pentoxy-1,4-naphthoquinone was highly cytotoxic against ovarian carcinoma (IGROV-1) and melanoma (SK-MEL-28) cell lines. This suggests that a medium-length alkyl chain at the 2-position can enhance anticancer activity.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(Benzyloxy)naphthalene-1,4-dione

This compound, a derivative of lawsone, has been synthesized and identified as a compound with significant pharmacological potential, particularly in the realm of oncology. Academic research has successfully established methods for its synthesis and has begun to uncover its biological activities.

One key finding is the compound's potent anticancer activity. Identified in studies as analogue 21a , this compound has demonstrated significant cytotoxicity against various human cancer cell lines. Specifically, it exhibited potent activity against FaDu (human pharynx squamous cell carcinoma) and A549 (human lung adenocarcinoma) cell lines, with IC50 values of 5.27 µM and 6.83 µM, respectively sci-hub.secimap.res.in. Notably, this cytotoxic effect was selective, as the compound did not show toxicity against the healthy HEK-293 cell line at concentrations up to 150 µM sci-hub.se.

Initial mechanistic studies have revealed that this compound induces apoptosis in cancer cells. This programmed cell death is mediated through the activation of the caspase pathway. Furthermore, the compound has been identified as a DNA topoisomerase-II inhibitor, a mechanism shared by several established anticancer drugs sci-hub.secimap.res.in. This inhibition disrupts DNA replication and repair in cancer cells, ultimately leading to cell death.

The synthesis of this compound has been achieved through different routes. One reported method involves the O-alkylation of lawsone acs.orgnih.gov. Another straightforward synthesis has also been reported, yielding the compound with a melting point of 183-185°C sci-hub.secimap.res.in. Detailed characterization using 1H NMR, 13C NMR, FT-IR, and HRMS has been documented, confirming the structure of the compound acs.orgnih.gov.

Table 1: Cytotoxic Activity of this compound (21a)

Cell Line Cancer Type IC50 (µM)
FaDu Human Pharynx Squamous Cell Carcinoma 5.27 sci-hub.secimap.res.in
A549 Human Lung Adenocarcinoma 6.83 sci-hub.secimap.res.in
HEK-293 Healthy Human Embryonic Kidney >150 sci-hub.se

Unexplored Avenues in Synthetic Chemistry and Derivatization

While effective synthetic routes to this compound have been established, there remain several unexplored avenues in its synthetic chemistry and derivatization that could lead to the discovery of analogues with improved properties.

Exploration of Greener Synthetic Methodologies: The current syntheses, while effective, could be optimized for environmental sustainability. Future research could focus on developing greener synthetic protocols, such as utilizing eco-friendly solvents, catalysts, and reaction conditions. For instance, the use of biodegradable organocatalysts, such as sulfonic acid-functionalized chitosan (B1678972), has been shown to be effective for the O-alkylation of lawsone and could be further optimized for the synthesis of this compound and its derivatives acs.orgnih.gov.

Derivatization of the Naphthoquinone Scaffold: Systematic derivatization of the this compound scaffold could be a fruitful area of research. Modifications could be made at several positions:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzyl (B1604629) moiety could modulate the electronic properties and steric bulk of the molecule. This could influence its binding affinity to biological targets and affect its pharmacokinetic profile.

Modifications at the 3-Position: The 3-position of the naphthoquinone ring is a potential site for introducing diversity. Exploring reactions to add different functional groups at this position could lead to novel compounds with altered biological activity.

Variations of the Benzyloxy Group: Replacing the benzyl group with other substituted benzyl groups or different alkyl or aryl ethers could provide insights into the structure-activity relationship (SAR) and potentially enhance potency or selectivity.

Combinatorial Synthesis and Library Development: The development of combinatorial synthetic approaches would enable the rapid generation of a library of this compound analogues. This would facilitate a more comprehensive exploration of the SAR and the identification of lead compounds with optimized anticancer activity.

Prospects for Advanced Mechanistic Investigations in Biological Systems

The initial findings that this compound induces apoptosis via caspase activation and inhibits topoisomerase-II provide a strong foundation for more in-depth mechanistic studies.

Elucidation of the Apoptotic Pathway: Future research should aim to delineate the precise apoptotic pathway triggered by this compound. This would involve investigating the involvement of specific caspases (e.g., caspase-3, -8, -9), the role of the Bcl-2 family of proteins, and the potential for mitochondrial-mediated apoptosis (the intrinsic pathway) versus death receptor-mediated apoptosis (the extrinsic pathway).

Detailed Topoisomerase-II Inhibition Studies: The interaction of this compound with topoisomerase-II warrants further investigation. Studies could focus on determining the exact binding mode of the compound to the enzyme-DNA complex, and whether it acts as a topoisomerase-II poison (stabilizing the cleavable complex) or a catalytic inhibitor. Molecular docking and crystallography studies could provide valuable structural insights into this interaction.

Investigation of Other Potential Molecular Targets: Naphthoquinones are known to interact with multiple cellular targets. Therefore, it is plausible that this compound has other mechanisms of action contributing to its anticancer effects. Future studies could explore its potential to:

Generate Reactive Oxygen Species (ROS): Many naphthoquinones exert their cytotoxic effects by inducing oxidative stress through the generation of ROS. Investigating the ability of this compound to modulate intracellular ROS levels in cancer cells would be a valuable line of inquiry.

Inhibit other Kinases: The role of various kinases in cancer progression is well-established. Screening this compound against a panel of cancer-related kinases could reveal additional targets.

Modulate Cancer Metabolism: The Warburg effect is a hallmark of many cancers, and targeting cancer metabolism is a promising therapeutic strategy. Studies could explore the impact of this compound on key metabolic pathways in cancer cells rsc.orgnih.gov.

Translational Research Potential and Pre-clinical Development Strategies

The potent and selective in vitro anticancer activity of this compound highlights its potential for translational research and pre-clinical development as a novel therapeutic agent.

In Vivo Efficacy Studies: A crucial next step is to evaluate the in vivo anticancer efficacy of this compound. This will involve using animal models of cancer, such as xenograft models where human cancer cells (e.g., FaDu or A549) are implanted into immunocompromised mice. These studies will determine if the in vitro activity translates to tumor growth inhibition in a living organism.

Pharmacokinetic and ADME Profiling: To assess the drug-like properties of this compound, a comprehensive pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile is necessary. These studies will provide critical information on its bioavailability, tissue distribution, metabolic stability, and routes of elimination. This data is essential for determining appropriate dosing regimens and predicting potential drug-drug interactions.

Lead Optimization: The derivatization strategies outlined in section 7.2 can be employed in a lead optimization program. The goal would be to synthesize and screen new analogues to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is fundamental to the development of a clinical candidate.

Pre-clinical Safety and Toxicology Assessment: Before any consideration for human trials, a thorough pre-clinical safety and toxicology evaluation is mandatory. This includes acute oral toxicity studies, as have been initiated for related compounds, which found no toxicity in mice up to a dose of 1000 mg/kg for a similar analogue sci-hub.se. Further studies would need to assess potential off-target effects and establish a safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)naphthalene-1,4-dione, and how can reaction conditions be optimized?

  • Methodology : A typical approach involves nucleophilic substitution of 2-bromo-1,4-naphthoquinone with benzyl alcohol derivatives. For example, reacting 2-bromo-1,4-naphthoquinone with benzyl alcohol in ethanol under basic conditions (e.g., K₂CO₃ or NaH) at reflux temperatures (~70–80°C) . Optimization includes controlling stoichiometry (excess benzyl alcohol), solvent selection (polar aprotic solvents like DMF improve reactivity), and purification via column chromatography (e.g., hexane/ethyl acetate gradients). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation side reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Expected signals include aromatic protons from the naphthoquinone core (δ 7.8–8.3 ppm) and benzyloxy groups (δ 5.2–5.4 ppm for OCH₂Ph; δ 7.3–7.5 ppm for benzyl aromatic protons) .
  • ¹³C-NMR : Quinone carbonyls appear at δ 180–185 ppm; benzyloxy carbons (OCH₂Ph) at δ 70–75 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) should match the molecular weight (e.g., 278.3 g/mol for C₁₇H₁₂O₃). Fragmentation patterns may show loss of benzyloxy groups (m/z 91) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Toxicity Assessment : While specific data for this compound is limited, structurally similar naphthoquinones (e.g., 2-methylnaphthalene derivatives) exhibit hepatic and respiratory toxicity in mammals. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Follow institutional protocols for halogenated/organic waste. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For example, in related 2-methoxynaphthalene-1,4-dione, the quinone ring shows planarity (mean C–C bond length: 1.46 Å), and substituents (e.g., benzyloxy) exhibit torsion angles <5° relative to the naphthoquinone plane . Refinement software (e.g., SHELXL) is used to analyze thermal parameters and hydrogen bonding .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for naphthoquinone derivatives in biological studies?

  • Methodology :

  • Functional Group Modifications : Compare bioactivity of this compound with analogs (e.g., 2-(alkylamino)- or 2-(propargyloxy)-substituted derivatives). For example, 2-(isopentylamino)naphthalene-1,4-dione showed anticonvulsant activity (ED₅₀ = 108.1 mg/kg in mice) .
  • In Vitro/In Vivo Models : Use assays like acetylcholinesterase inhibition or neuroprotection models (e.g., maximal electroshock tests) to quantify potency .

Q. How can conflicting toxicity data for naphthoquinone derivatives be reconciled in environmental risk assessments?

  • Methodology :

  • Environmental Monitoring : Analyze partitioning coefficients (log Kow) to predict bioaccumulation. For example, naphthalene derivatives with log Kow >3 tend to persist in sediments .
  • Degradation Studies : Assess photolytic/hydrolytic degradation pathways. Quinones often undergo redox cycling, generating reactive oxygen species (ROS) that may explain ecotoxicity discrepancies .

Q. What computational methods support the design of novel this compound analogs?

  • Methodology :

  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G* basis sets) to predict electronic properties (HOMO/LUMO energies) and redox potentials .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., acetylcholinesterase) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.